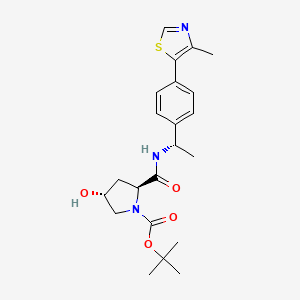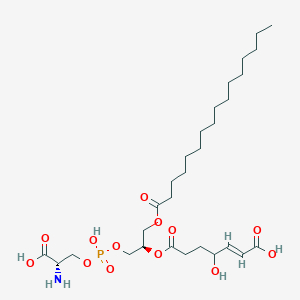
PHHdiA-PS
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PHHdiA-PS, also known as 1-hexadecanoyl-2-(9-hydroxy-12-oxo-10E-dodecenoyl)-sn-glycero-3-phosphoserine, is a complex phospholipid compound. It is a member of the glycerophospholipid family, specifically classified as an oxidized glycerophosphoserine. This compound is known for its unique structure and significant biological roles.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PHHdiA-PS involves multiple steps, starting with the preparation of the glycerol backbone, followed by the attachment of fatty acid chains and the incorporation of the phosphoserine head group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound is achieved through large-scale chemical synthesis. This process involves the use of automated systems to control the reaction conditions precisely, ensuring high yield and purity of the final product. The production process is optimized for efficiency and cost-effectiveness, making this compound readily available for various applications.
化学反応の分析
Types of Reactions
PHHdiA-PS undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of various oxidized phospholipids, while reduction can result in the formation of reduced phospholipids with different functional groups.
科学的研究の応用
PHHdiA-PS has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of phospholipids in various chemical reactions.
Biology: this compound plays a crucial role in cell membrane structure and function, making it a valuable compound for studying cellular processes.
Medicine: This compound is used in the development of drug delivery systems and as a biomarker for certain diseases.
Industry: this compound is used in the production of cosmetics, food additives, and other industrial products due to its unique properties.
作用機序
The mechanism of action of PHHdiA-PS involves its interaction with cell membranes and various molecular targets. It is known to modulate membrane fluidity and permeability, influencing cellular processes such as signal transduction and membrane trafficking. The pathways involved in its action include the activation of specific enzymes and receptors that regulate cellular functions.
類似化合物との比較
PHHdiA-PS is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:
PHHdiA-PE: 1-hexadecanoyl-2-(4-hydroxy-6-carboxy-5E-hexenoyl)-sn-glycero-3-phosphoethanolamine
PHHdiA-PG: 1-hexadecanoyl-2-(4-hydroxy-6-carboxy-5E-hexenoyl)-sn-glycero-3-phosphoglycerol
These compounds share similar glycerophospholipid backbones but differ in their head groups and specific functional groups, leading to different biological roles and applications.
This compound stands out due to its unique combination of fatty acid chains and the phosphoserine head group, which confer distinct properties and functions.
特性
分子式 |
C29H52NO13P |
|---|---|
分子量 |
653.7 g/mol |
IUPAC名 |
(E)-7-[(2R)-1-[[(2S)-2-amino-2-carboxyethoxy]-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl]oxy-4-hydroxy-7-oxohept-2-enoic acid |
InChI |
InChI=1S/C29H52NO13P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-27(34)40-20-24(21-41-44(38,39)42-22-25(30)29(36)37)43-28(35)19-17-23(31)16-18-26(32)33/h16,18,23-25,31H,2-15,17,19-22,30H2,1H3,(H,32,33)(H,36,37)(H,38,39)/b18-16+/t23?,24-,25+/m1/s1 |
InChIキー |
FUOPZHJLSXQXNO-PSVGVCRCSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCC(/C=C/C(=O)O)O |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCC(C=CC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


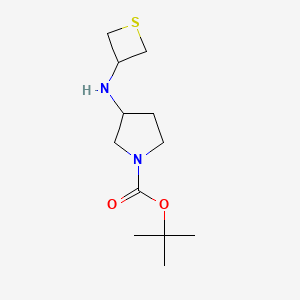
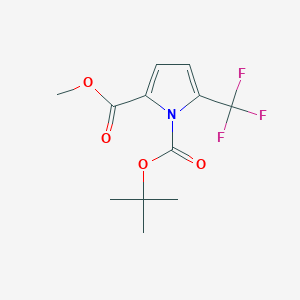
![(2S,3aR,5S,6S,6aS)-6-Hydroxy-4,4-dimethylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-4-ium bromide](/img/structure/B12931505.png)
![Benzo[d]oxazol-2-ylmethyl 2H-chromene-3-carboxylate](/img/structure/B12931511.png)
![N-{6-Chloro-4-[(propan-2-yl)oxy]pyrido[3,2-d]pyrimidin-2-yl}acetamide](/img/structure/B12931519.png)
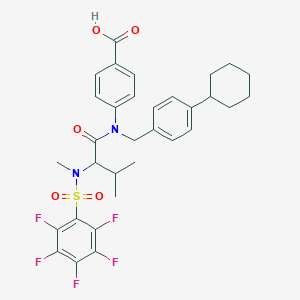
![N-benzyl-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12931540.png)
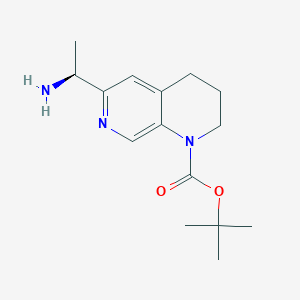

![13-oxo-N-[13-oxo-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine](/img/structure/B12931569.png)

